Thalmelatidine
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Overview
Description
Thalmelatidine is a highly-substituted bisbenzylisoquinoline alkaloid derived from the roots of Thalictrum minus. This compound is part of the aporphine-benzylisoquinoline dimers, which are known for their complex structures and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalmelatidine involves multiple steps, including the formation of the bisbenzylisoquinoline core. The process typically starts with the isolation of the natural product from Thalictrum minus, followed by purification using column chromatography and recrystallization from methanol .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Thalmelatidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzylisoquinoline core.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Thalmelatidine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids and their reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Thalmelatidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Thalmelatidine is unique among bisbenzylisoquinoline alkaloids due to its specific substitution pattern and biological activities. Similar compounds include:
- Thalictropine
- Thalictrogamine
- Thalipine
- Pennsylvanine
- Pennsylvanamine
These compounds share structural similarities but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
31199-55-0 |
---|---|
Molecular Formula |
C42H48N2O10 |
Molecular Weight |
740.8 g/mol |
IUPAC Name |
(6S)-6-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-4-methoxy-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C42H48N2O10/c1-43-12-10-24-27(19-35(48-6)40-39(24)52-21-53-40)28(43)15-23-17-31(45-3)33(47-5)20-30(23)54-34-16-22-14-29-36-25(11-13-44(29)2)38(49-7)42(51-9)41(50-8)37(36)26(22)18-32(34)46-4/h16-20,28-29H,10-15,21H2,1-9H3/t28-,29-/m0/s1 |
InChI Key |
YYZACKWTIGSSRG-VMPREFPWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C8C(=C7CCN6C)OCO8)OC)OC)OC |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C8C(=C7CCN6C)OCO8)OC)OC)OC |
Origin of Product |
United States |
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